Product packaging for L-Alanyl pradimicin A(Cat. No.:CAS No. 133917-47-2)

L-Alanyl pradimicin A

Cat. No.: B14150114
CAS No.: 133917-47-2
M. Wt: 911.9 g/mol
InChI Key: SZUMKGXXHSNVTC-UHFFFAOYSA-N
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Description

Overview of the Pradimicin Class of Natural Products

Pradimicins are a class of antifungal antibiotics produced by actinomycete bacteria, such as those belonging to the genus Actinomadura. nih.govontosight.aiscispace.com These compounds are classified as aromatic polyketides and are known for their complex molecular architecture and potent biological activities, including antifungal and antiviral properties. acs.orgrsc.org The general structure of pradimicins consists of a core aglycone, an amino acid moiety, and one or more sugar units. nih.govaalto.fi Their mechanism of action often involves binding to mannoproteins on the surface of fungal cell walls, which disrupts the cell's integrity and leads to cell death. ontosight.ai This unique mode of action makes them effective against a range of fungal pathogens, including some that are resistant to other antifungal drugs. ontosight.ai

Distinctive Structural Features of L-Alanyl Pradimicin A within the Pradimicin Family

This compound (C₄₃H₄₉N₃O₁₉) possesses a unique combination of structural components that differentiate it from other members of the pradimicin family. vulcanchem.commedkoo.com These features are crucial to its biological activity and properties.

A key distinguishing feature of this compound is the presence of an L-alanine moiety. vulcanchem.com The parent compound, pradimicin A, contains D-alanine. nih.govnih.gov Alanine (B10760859) is an amino acid that exists in two stereoisomeric forms, L-alanine and D-alanine, which are mirror images of each other. vedantu.com While L-alanine is commonly found in proteins, D-alanine is often a component of bacterial cell walls. vedantu.com The substitution of D-alanine with L-alanine in this compound is a significant structural modification that can be achieved through directed biosynthesis by supplementing the culture medium of the producing microorganism with L-alanine. vulcanchem.comnih.gov This change in stereochemistry at the amino acid position can influence the molecule's solubility and how it interacts with its biological targets. vulcanchem.com

Attached to the aglycon core of this compound are two specific carbohydrate units: D-xylose and 4,6-dideoxy-4-methylamino-D-galactose. vulcanchem.com These sugar moieties are critical for the biological activity of pradimicins. nih.gov D-xylose is a common monosaccharide, while 4,6-dideoxy-4-methylamino-D-galactose is a more unusual deoxy sugar. The presence and specific linkage of these carbohydrate components contribute significantly to the molecule's ability to bind to the surface of target cells, a key step in its mechanism of action. vulcanchem.comnih.gov

Structural Component Description
Aglycon Core Pentacyclic dihydrobenzo[a]naphthacenequinone
Amino Acid L-Alanine
Carbohydrate 1 D-Xylose
Carbohydrate 2 4,6-Dideoxy-4-methylamino-D-galactose

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H49N3O19 B14150114 L-Alanyl pradimicin A CAS No. 133917-47-2

Properties

CAS No.

133917-47-2

Molecular Formula

C43H49N3O19

Molecular Weight

911.9 g/mol

IUPAC Name

2-[2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoylamino]propanoic acid

InChI

InChI=1S/C43H49N3O19/c1-12-7-20-26(33(53)23(12)40(58)45-13(2)39(57)46-14(3)41(59)60)25-18(10-19-27(34(25)54)30(50)17-8-16(61-6)9-21(47)24(17)29(19)49)31(51)37(20)64-43-36(56)38(28(44-5)15(4)63-43)65-42-35(55)32(52)22(48)11-62-42/h7-10,13-15,22,28,31-32,35-38,42-44,47-48,51-56H,11H2,1-6H3,(H,45,58)(H,46,57)(H,59,60)

InChI Key

SZUMKGXXHSNVTC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origin of Product

United States

Biosynthesis and Metabolic Engineering of L Alanyl Pradimicin a

Native Biosynthetic Pathway inActinomadura spinosa

L-Alanyl pradimicin A is a polyketide antibiotic produced by the bacterium Actinomadura spinosa. Its creation is the result of a complex series of enzymatic reactions. The core structure of the molecule is assembled through a type II polyketide synthase (PKS) system, after which a variety of enzymes modify, or "tailor," this core to produce the final, biologically active compound.

The production of this compound can be encouraged in Actinomadura spinosa by providing an excess of L-alanine. This diverts the normal biosynthetic process, which typically uses D-alanine, toward the creation of L-alanyl analogs. vulcanchem.com

Early Biosynthetic Steps and Core Structure Formation (Type II Polyketide Pathway)

The biosynthesis of this compound begins with the creation of its characteristic pentangular core structure. This process is governed by a Type II polyketide synthase (PKS) pathway. core.ac.uknih.gov This type of pathway involves a complex of discrete, monofunctional enzymes that work together to build the polyketide chain. nih.gov

The minimal PKS consists of three key components: a ketosynthase alpha (KSα), a ketosynthase beta (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP). amazonaws.commdpi.com These enzymes work iteratively, with the KSα and KSβ forming a heterodimer that controls the length of the growing polyketide chain. nih.gov The ACP holds the elongating chain as new units are added. amazonaws.com

In the case of pradimicins, the process starts with an acetyl-CoA starter unit and involves the condensation of multiple malonyl-CoA extender units to form a linear poly-β-ketone chain. amazonaws.comnih.gov This chain is then folded and cyclized by other enzymes, such as cyclases and aromatases, to create the foundational benzo[a]naphthacenequinone scaffold. amazonaws.comrsc.org

Functional Characterization of Late-Stage Tailoring Enzymes

Following the formation of the core structure, a series of "tailoring" enzymes modify it to produce the final this compound molecule. These modifications are crucial for the compound's biological activity. The enzymes involved include hydroxylases, ligases, glycosyltransferases, and methyltransferases. core.ac.uk

Cytochrome P450 Hydroxylases (PdmJ, PdmW)

Two key cytochrome P450 hydroxylases, PdmJ and PdmW, are responsible for adding hydroxyl groups to the pradimicin core. core.ac.uk PdmJ specifically hydroxylates the C-5 position, while PdmW acts on the C-6 position. core.ac.uknih.gov

Research has shown that these two enzymes work together synergistically. While each enzyme can function independently, their efficiency is significantly lower when expressed alone. nih.gov When co-expressed, they efficiently produce the dihydroxylated intermediate, 5,6-dihydroxy-G-2A, indicating a collaborative and more efficient process in the biosynthetic pathway. nih.gov

Amino Acid Ligases (PdmN)

The enzyme PdmN is an amino acid ligase responsible for attaching an amino acid moiety to the pradimicin structure. core.ac.uk This enzyme has been found to have broad substrate specificity, meaning it can utilize different amino acids. core.ac.uknih.gov In the biosynthesis of many pradimicins, PdmN ligates a D-alanine unit to the carboxyl group at C-16. nih.govnih.govgrafiati.com The flexibility of PdmN allows for the creation of various pradimicin analogs through combinatorial biosynthesis. nih.gov

O-Glycosyltransferases (PdmS, PdmQ)

The addition of sugar moieties, a critical step for the bioactivity of pradimicins, is carried out by two dedicated O-glycosyltransferases: PdmS and PdmQ. core.ac.uknih.gov

PdmS is responsible for attaching the first sugar, 4',6'-dideoxy-4'-methylamino-D-galactose or 4',6'-dideoxy-4'-amino-D-galactose, to the aglycon. nih.govgrafiati.com Following this, PdmQ attaches the second sugar, D-xylose, to the first sugar moiety. nih.govgrafiati.com The sequential action of these two enzymes ensures the correct glycosylation pattern of the final molecule. nih.gov

Methyltransferases (PdmO, PdmF, PdmT)

Three distinct methyltransferases—PdmO, PdmF, and PdmT—are involved in the final tailoring steps of pradimicin biosynthesis. core.ac.uk

PdmO is an N-methyltransferase that acts on the amino group of the first sugar moiety, 4',6'-dideoxy-4'-amino-D-galactose. core.ac.uknih.gov

PdmF functions as a C-11 O-methyltransferase. core.ac.ukrsc.org

PdmT is an O-methyltransferase that methylates the hydroxyl group at the C-7 position. core.ac.ukrsc.org

These methylation events are crucial for the final structure and activity of this compound.

Directed Biosynthesis and Biotransformation Strategies

Directed biosynthesis and biotransformation are powerful methods to create structural diversity in natural products like the pradimicins. These techniques leverage the inherent flexibility of the biosynthetic enzymes of the producing organism, Actinomadura hibisca.

The pradimicin structure incorporates an amino acid moiety, which can be altered by supplementing the fermentation broth with different amino acids. The wild-type Actinomadura hibisca naturally produces pradimicin A, which contains D-alanine. However, by introducing high concentrations of other amino acids into the culture medium, the biosynthetic pathway can be diverted to produce different analogs.

For instance, supplementing the culture of Actinomadura spinosa with L-alanine leads to the production of this compound. vulcanchem.com Similarly, when Actinomadura hibisca is grown in a medium supplemented with D-serine, it produces pradimicin FA-1 and FA-2, which are D-serine analogs of pradimicins A and C, respectively. nih.gov This is possible due to the relaxed substrate specificity of the amino acid ligase, PdmN, which is responsible for incorporating the amino acid into the pradimicin core. nih.govrsc.org This enzyme can accept various amino acid donors, enabling the generation of a series of new pradimicin analogs through precursor-directed biosynthesis. rsc.orgcore.ac.uk

Table 1: Generation of Pradimicin Analogs via Exogenous Amino Acid Supplementation This table illustrates how supplementing the fermentation media of Actinomadura species with different amino acids leads to the production of corresponding pradimicin analogs.

Producing Organism Supplemented Amino Acid Resulting Pradimicin Analog Reference
Actinomadura spinosa L-alanine This compound vulcanchem.com

Increasing the yield, or titer, of this compound is a key goal. This is achieved through a combination of optimizing the fermentation conditions and genetically engineering the producing strain. Fermentation optimization can involve adjusting parameters such as media composition, temperature, and aeration.

A significant advancement in increasing production involves metabolic engineering. For example, the development of iron sulfate-resistant strains of Actinomadura spinosa has been shown to increase the titers of this compound by 3.2-fold compared to the wild-type strain. vulcanchem.com Another powerful strategy is to block competing pathways. Since pradimicin A (with D-alanine) is often co-produced, researchers can disrupt the gene responsible for creating D-alanine to enhance the production of the L-alanine variant.

Combinatorial Biosynthesis for Novel this compound Analogs

Combinatorial biosynthesis is a sophisticated approach that involves genetically modifying the biosynthetic gene cluster (BGC) to produce novel compounds. This technique allows for the rational design of new pradimicin analogs with potentially enhanced or new biological activities. nih.gov

The entire set of genes required for pradimicin production is located in a single cluster within the Actinomadura genome. amazonaws.comkoreascience.kr This gene cluster, comprising 28 open reading frames, encodes the core polyketide synthase (PKS), enzymes for sugar biosynthesis, and various tailoring enzymes. koreascience.kr By manipulating this cluster—deleting, inserting, or replacing specific genes—researchers can alter the final chemical structure. amazonaws.com

Heterologous expression is a key technique used in this context. It involves transferring the entire pradimicin BGC from its native producer to a more genetically tractable host organism, such as Streptomyces coelicolor. nih.govresearchgate.net This allows for more efficient genetic manipulation and can lead to improved production of the desired analogs. nih.gov For instance, the enzymes needed to create the core structure of pradimicin have been identified through heterologous expression and combinatorial biosynthesis approaches. rsc.org

The structural diversity of pradimicins is largely due to the action of "tailoring enzymes" which modify the core polyketide structure. mdpi.com These enzymes include hydroxylases, methyltransferases, and glycosyltransferases. core.ac.uknih.gov Combinatorial biosynthesis experiments often focus on mixing and matching these tailoring enzymes to generate new derivatives. nih.govgrafiati.com

Key tailoring enzymes in the pradimicin pathway include:

PdmJ and PdmW: Cytochrome P450 hydroxylases that add hydroxyl groups at positions C-5 and C-6, respectively. core.ac.uknih.gov

PdmN: The amino acid ligase that attaches the D-alanine or other amino acid moieties. core.ac.uknih.gov

PdmS and PdmQ: Glycosyltransferases that attach the first and second sugar units. researchgate.netnih.gov Disruption of pdmS results in an analog without any sugar, while disruption of pdmQ leads to a product with only one sugar. grafiati.comnih.gov

PdmF and PdmT: O-methyltransferases that add methyl groups at C-11 and C-7. nih.gov

PdmO: An N-methyltransferase that methylates the amino group on the sugar moiety. core.ac.uk

By creating different combinations of these enzymes in a heterologous host, a variety of new pradimicin analogs have been produced. nih.govcore.ac.uk For example, co-expressing the early biosynthetic enzymes with PdmN alone in S. coelicolor efficiently ligates the D-alanine moiety to the pradimicin core. nih.gov Further combinations with hydroxylases like PdmJ and PdmW generate different product profiles, providing insight into the substrate specificity and synergistic actions of these enzymes. nih.gov

Table 2: Key Tailoring Enzymes in Pradimicin Biosynthesis This table summarizes the function of key enzymes involved in the later, or "tailoring," steps of pradimicin biosynthesis, which are primary targets for combinatorial biosynthesis.

Enzyme Enzyme Class Function Reference
PdmJ / PdmW Cytochrome P450 Hydroxylase Hydroxylation at C-5 and C-6 core.ac.uknih.gov
PdmN Amino Acid Ligase Attaches the amino acid moiety (e.g., D-alanine) rsc.orgcore.ac.uk
PdmS O-Glycosyltransferase Attaches the first sugar moiety researchgate.netnih.gov
PdmQ O-Glycosyltransferase Attaches the second sugar moiety (D-xylose) grafiati.comnih.gov
PdmF O-Methyltransferase Methylation at C-11 nih.gov
PdmT O-Methyltransferase Methylation at C-7 nih.gov

Chemical Synthesis and Structural Modification of L Alanyl Pradimicin a and Its Analogs

Total Synthesis Approaches for Pradimicin Aglycons and Glycosylations

The total synthesis of pradimicin antibiotics, including analogs like L-Alanyl pradimicin A, has been achieved through convergent strategies that allow for the flexible introduction of different amino acid and carbohydrate components. nih.govebi.ac.uk A key achievement in this field was the first total synthesis of pradimicinone, the common aglycone of this class of antibiotics. nih.gov The general approach involves the sequential construction of the polycyclic core, followed by the attachment of the sugar and amino acid moieties. nih.gov

A critical step in constructing the pradimicin aglycone is the establishment of the correct stereochemistry in the B-ring at positions C-5 and C-6. nih.gov Synthetic strategies have successfully employed a diastereoselective ring-opening of a biaryl lactone to achieve this. nih.govebi.ac.ukresearcher.life This methodology utilizes a chiral nucleophile, such as (R)-valinol, to open the lactone ring. nih.govebi.ac.ukresearcher.life This process effectively transfers the chirality from the nucleophile to the aglycone precursor, setting the stage for subsequent stereocontrolled transformations. nih.govnih.gov This approach provides a reliable method for controlling the relative configuration during the assembly of the acyclic fragment that will form the core structure. escholarship.org

The construction of the tetracyclic ABCD ring system of the pradimicin core is accomplished through a stereocontrolled semi-pinacol cyclization. nih.govebi.ac.uk This key reaction involves an aldehyde acetal (B89532) precursor which, upon treatment with samarium(II) iodide (SmI₂) in the presence of boron trifluoride etherate (BF₃·OEt₂) and a proton source, undergoes cyclization to yield the desired monoprotected diol. nih.govebi.ac.ukresearchgate.net This strategy is highly effective, affording the tetracyclic core with excellent stereocontrol over the newly formed stereogenic centers in the B-ring. nih.govresearchgate.net The resulting vicinal diol is arranged in a way that allows for the subsequent regioselective introduction of the carbohydrate moiety. researchgate.net

Table 1: Key Reagents in Pradimicin Aglycone Synthesis

Synthesis Step Key Reagents Purpose Reference
Diastereoselective Ring-Opening (R)-valinol Chiral nucleophile to open biaryl lactone and establish stereochemistry at C-5 and C-6. nih.gov, ebi.ac.uk
Semi-Pinacol Cyclization SmI₂ / BF₃·OEt₂ Promotes stereocontrolled cyclization to form the ABCD tetracyclic core. nih.gov, ebi.ac.uk, researchgate.net
Stereoselective Glycosylation Cp₂HfCl₂ / AgOTf Catalytic system that promotes the regio- and stereoselective attachment of the sugar moiety. nih.gov, ebi.ac.uk

With the aglycone core constructed, the next phase is the attachment of the carbohydrate units. The pradimicin structure contains a disaccharide composed of D-xylose and a derivative of D-galactose. vulcanchem.com The glycosylation must be performed stereoselectively to ensure the correct anomeric configuration, which is crucial for biological activity. nih.govfrontiersin.org A successful strategy for this transformation involves a combination of Hafnocene dichloride (Cp₂HfCl₂) and silver triflate (AgOTf) in a 1:2 ratio. nih.govebi.ac.uk This catalytic system effectively promotes the coupling of the sugar donors to the aglycone, providing the desired glycosylated product. nih.govebi.ac.uk This method is flexible enough to allow for the synthesis of various congeners with different carbohydrate moieties. nih.gov

Amino Acid Moiety Modifications

The amino acid side chain is a key structural feature of pradimicins, and modifications at this position have been a major focus of research to explore structure-activity relationships. nih.gov

In the total synthesis of this compound and its analogs, the amino acid moiety is typically introduced at a late stage onto the pradimicinic acid core. nih.gov The installation of L-alanine is achieved through a peptide coupling reaction. nih.gov Carbodiimide coupling is a frequently used and effective method for this transformation. thieme-connect.de Reagents such as 1,3-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid group of the aglycone, allowing it to react with the amino group of L-alanine to form the desired amide bond. thieme-connect.degoogleapis.comgoogle.com This approach has been used to synthesize a series of pradimicin analogs with various amino acids to investigate the effect of the side chain on antifungal activity. nih.gov

The stereochemistry of the amino acid at the C-15 position significantly influences the biological activity of pradimicin analogs. jst.go.jpaalto.fi The parent compound, pradimicin A, contains D-alanine. vulcanchem.com Studies involving the synthesis of various analogs have shown that replacing the natural D-alanine with other amino acids affects the compound's efficacy. nih.gov

For instance, analogs where D-alanine is replaced by other D-α-amino acids generally retain their antifungal activity, with the notable exception of the D-proline analog. nih.gov Conversely, the introduction of an L-amino acid, such as in this compound, alters the molecule's properties. vulcanchem.com The change from D- to L-alanine impacts factors like solubility and target interactions. vulcanchem.com Directed biosynthesis experiments have also been used to produce analogs; for example, supplementing the culture medium of Actinomadura hibisca with D-serine leads to the production of pradimicins FA-1 and FA-2, which are D-serine analogs of pradimicins A and C, respectively, and show comparable antifungal activity to pradimicin A. capes.gov.br

Table 2: Influence of Amino Acid Moiety on Antifungal Activity of Pradimicin Analogs

Pradimicin Analog Amino Acid Moiety Effect on Antifungal Activity Reference
Pradimicin A (Parent) D-Alanine Active vulcanchem.com
This compound L-Alanine Altered properties and target interactions compared to Pradimicin A. vulcanchem.com
D-Amino Acid Analogs (general) Various D-α-Amino Acids Activity is generally retained. nih.gov
D-Proline Analog D-Proline Inactive. nih.gov
Pradimicin FA-1 / FA-2 D-Serine Activity is comparable to that of Pradimicin A. capes.gov.br

Chemical Modifications of the Carboxyl Group in the Alanine (B10760859) Moiety

The terminal carboxyl group of the alanine moiety in pradimicins represents a key site for chemical modification aimed at improving physicochemical properties, such as solubility and aggregation, without compromising the molecule's essential biological activity. Research into derivatives of Pradimicin A (PRM-A), a close analog of this compound, has demonstrated that converting the C18 carboxyl group into various amides can mitigate the compound's propensity for aggregation in aqueous solutions. nii.ac.jp

The synthesis of these derivatives can be achieved through methods such as ester/amide exchange or direct condensation reactions. nii.ac.jp Studies have shown that while PRM-A itself is prone to severe aggregation, amide derivatives are significantly less aggregative. nii.ac.jp For instance, N-methylamide and other derivatives remained largely in solution at concentrations where the parent compound would precipitate. nii.ac.jp

These modifications have been found to not exert a major negative impact on the molecule's affinity and selectivity for D-mannose, which is crucial for its mechanism of action. nii.ac.jp Notably, a hydroxamic acid derivative not only showed reduced aggregation but also exhibited a mannose-binding potency that was comparable to or even higher than that of the parent PRM-A. nii.ac.jp This suggests that the hydroxamic acid moiety may positively contribute to the interaction with mannose. nii.ac.jp The preservation of mannose binding confirms that amide formation at the carboxyl group is a viable strategy for developing less aggregative pradimicin analogs with retained or enhanced biological relevance. nii.ac.jp

Derivative of Pradimicin AModification at Alanine Carboxyl GroupEffect on AggregationMannose-Binding Affinity
N-methylamide derivative (3)Formation of N-methylamideMarkedly less aggregativeSlightly weaker than PRM-A nii.ac.jp
Hydroxamic acid derivative (4)Formation of hydroxamic acidLess aggregativeComparable or higher than PRM-A nii.ac.jp
2-hydroxyethylamide derivative (1)Formation of 2-hydroxyethylamideLess aggregativeLower affinity than other amides nii.ac.jp

Aglycone and Carbohydrate Unit Modifications

Modifications to the aglycone and the attached carbohydrate units are central to the development of new pradimicin analogs. These changes are pursued to enhance antifungal potency, improve water solubility, and understand the structure-activity relationships that govern the molecule's function. rsc.orgresearchgate.netamazonaws.com

Chemical Derivatization at the C-11 Position of the Aglycone

The C-11 position of the pradimicin aglycone has been identified as a prime location for chemical modification. researchgate.netnih.govresearchgate.net It is considered the sole site on the aglycone that can be altered without a significant loss of antifungal activity. researchgate.netamazonaws.comnih.gov The natural pradimicins typically feature a methoxy (B1213986) group at this position. epo.org

Extensive modification studies have often utilized the 11-hydroxy derivative of Pradimicin T1 (PRM T1) as a starting material due to its accessibility. researchgate.netamazonaws.comnih.gov From this precursor, a variety of C-11 modified derivatives have been synthesized. The general synthetic strategy involves sequential reactions, starting with the selective trifluoromethanesulfonation of the 11-hydroxy group, which yields a reactive 11-O-triflate intermediate. epo.org This intermediate can then undergo reactions such as hydride reduction or nucleophilic substitution with various reagents, followed by deprotection, to yield the final C-11 modified analogs. epo.org

Synthesized derivatives include:

11-O-Alkyl derivatives : Compounds such as 11-O-ethyl and 11-O-allyl pradimicin T1 were prepared by treating the protected 11-hydroxypradimicin T1 with the corresponding alkyl halide. epo.org

11-Deoxy derivatives : These were produced via the 11-O-triflate intermediate. epo.org The 11-demethoxy derivative of Pradimicin A showed promising antifungal activity, comparable to the parent compound. nih.gov

11-Amino and Cyano derivatives : Nucleophilic substitution on the 11-O-triflate intermediate with reagents like dimethylamine (B145610) or tributyltin cyanide led to the formation of 11-dimethylamino and 11-cyano derivatives, respectively. epo.org

Microbial Modifications : A strain of Actinomadura verrucosospora subsp. neohibisca was found to produce 11-hydroxyl analogs of pradimicins. nih.gov Furthermore, feeding these 11-hydroxyl analogs to cultures of another actinomycete strain resulted in the production of 11-O-L-xylosylpradimicins, which demonstrated a broad spectrum of antifungal activity. nih.govnih.gov

CompoundC-11 SubstituentReported In Vitro Antifungal Activity (MIC in µg/mL)
11-demethoxy derivative of PRM A (12)-HPromising activity, comparable to PRM A nih.gov
11-O-ethyl derivative of PRM T1 (13)-OCH₂CH₃Promising activity, comparable to PRM A nih.gov
11-O-fluoroethyl derivative of PRM T1 (14)-OCH₂CH₂FPromising activity, comparable to PRM A nih.gov
Pradimicin T1-O-L-xyloseMICs of 1.6-25 µg/mL against most fungi and yeasts nih.gov
11-O-demethylpradimicin A (4)-OHPrecursor for other derivatives science.gov

Modifications of the Sugar Moieties and Their Influence on Activity

The two carbohydrate units attached to the pradimicin core are indispensable for its biological activity. rsc.orgcore.ac.uk Research has consistently shown that the removal of these sugar moieties leads to a complete loss of antifungal effects, highlighting their critical role. rsc.orgnih.gov The biosynthesis of pradimicins involves dedicated O-glycosyltransferases, PdmS and PdmQ, which are responsible for attaching the first and second sugar units, respectively, to the aglycone. core.ac.uk

Given their importance, the sugar moieties have been a target for chemical modifications aimed at improving properties like water solubility while preserving bioactivity. researchgate.net Synthetic efforts have focused on the amino group of the 4,6-dideoxy-4-methylamino-D-galactose sugar. researchgate.net

4'-N-Alkyl and 4'-N-Acyl Derivatives : A series of 4'-N-alkyl and 4'-N-acyl derivatives of Pradimicins A, C, and FA-1 have been synthesized. researchgate.net This was achieved by first trimethylsilylating the parent compound, followed by condensation with appropriate alkylating or acylating agents. researchgate.net

Improved Solubility and Retained Activity : Among the synthesized compounds, derivatives featuring a 4'-N-carboxyl substituted alkyl group or a 4'-N-formyl group successfully retained the antifungal activity of their parent compounds. researchgate.net Crucially, these modifications led to a significant improvement in water solubility, a desirable characteristic for therapeutic development. researchgate.net

4'-Hydroxy Derivatives : The synthesis of 4'-axial-hydroxy derivatives also resulted in compounds that kept the antifungal activity of the parent molecules. researchgate.net

Modification TypeExample DerivativeInfluence on Properties
DeglycosylationPradimicins M–P (aglycones)Devoid of antifungal activity rsc.org
4'-N-Alkylation4'-N-carboxyalkyl derivativesRetained antifungal activity, greatly improved water solubility researchgate.net
4'-N-Acylation4'-N-formyl derivativeRetained antifungal activity, greatly improved water solubility researchgate.net
4'-Hydroxylation4'-axial-hydroxy derivativeRetained antifungal activity researchgate.net

Development of Fluorine-Substituted Quinone Analogs for Enhanced Penetration

The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane penetration. This approach has been applied to the development of pradimicin analogs. Structural analogs featuring fluorine-substituted quinones have been investigated for their potential to improve penetration into tissues that are difficult to access, such as the central nervous system (CNS).

Research has shown that quinolone amides with fluorine substitutions can exhibit improved metabolic stability and the ability to cross the blood-brain barrier (BBB). science.gov This concept has been extended to pradimicins, with the synthesis of derivatives like the 11-O-fluoroethyl derivative of Pradimicin T1. amazonaws.comnih.gov This specific analog demonstrated promising antifungal activity comparable to that of Pradimicin A, indicating that the introduction of fluorine at this position is well-tolerated. amazonaws.comnih.gov While direct data on the enhanced penetration of this compound itself is limited, the development of such analogs is based on the established principle that fluorination can favorably modulate the pharmacokinetic properties of a drug, potentially leading to agents with a broader range of applications. science.govresearchgate.net

Molecular Mechanisms of Action and Target Interactions

Antiviral Mechanisms of L-Alanyl Pradimicin A.vulcanchem.comnih.govnih.gov

The antiviral activity of this compound is primarily directed against enveloped viruses and functions by inhibiting the crucial first step of infection: viral entry into the host cell. vulcanchem.comnagoya-u.ac.jpkuleuven.be This is achieved through a sophisticated interplay of interactions involving the viral envelope glycoproteins, calcium ions, and the compound itself.

Inhibition of Viral Entry: Glycan and Calcium-Dependent Interactions.vulcanchem.comnih.govnih.gov

This compound's ability to block viral entry is contingent upon the presence of both specific glycan structures on the viral surface and calcium ions. vulcanchem.comkuleuven.be

A key feature of this compound's antiviral action is the formation of a ternary complex. vulcanchem.comnih.gov This complex consists of the this compound molecule, a calcium ion (Ca²⁺), and high-mannose type N-glycans present on viral envelope glycoproteins, such as the gp120 of the Human Immunodeficiency Virus (HIV-1). vulcanchem.comnih.govnih.gov The calcium ion is believed to act as a bridge, facilitating the interaction between two pradimicin molecules and the mannose residues on the glycoprotein. nih.govkuleuven.be This binding is highly specific for D-mannose residues. nih.govresearchgate.net The affinity of this compound for HIV-1 gp120 in the presence of calcium is significant, with a reported dissociation constant (Kd) of 0.8 μM. vulcanchem.com This interaction effectively neutralizes the virus's ability to attach to host cells.

By binding to the high-mannose glycans on gp120, this compound physically obstructs the binding site for the primary host cell receptor, CD4. vulcanchem.comnih.govnih.gov The dense glycan shield on gp120, which the virus normally uses to evade the host immune system, becomes a liability in the presence of this compound. nih.gov The binding of the compound to these glycans prevents the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor, thereby inhibiting the initial attachment of the virus to the T-cell surface. vulcanchem.comnih.gov

Glycan-Dependent Activity and Mutagenesis Studies of Viral Escape.vulcanchem.comnih.govnih.gov

The critical role of glycans in the antiviral activity of this compound is further highlighted by viral escape studies. vulcanchem.comkuleuven.be When HIV-1 is cultured for extended periods in the presence of the compound, resistant strains emerge. kuleuven.be Genetic analysis of these resistant viruses reveals mutations leading to the deletion of specific N-linked glycosylation sites on gp120. vulcanchem.comkuleuven.be Notably, prolonged exposure has been shown to select for mutants lacking N-linked glycans at positions 230 and 392. vulcanchem.com The emergence of these glycan-deleted mutants confirms that the antiviral pressure exerted by this compound is directly linked to its glycan-binding activity. kuleuven.be Interestingly, the development of resistance is a slow process and requires multiple mutations, suggesting a high genetic barrier to resistance. kuleuven.bekuleuven.be

This compound as an Artificial Lectin.nih.gov

This compound is considered an "artificial lectin" or a nonpeptidic lectin mimic. nih.govnagoya-u.ac.jpnih.gov Unlike natural lectins, which are proteins, this compound is a smaller, non-protein molecule that exhibits the same function of recognizing and binding to specific carbohydrate structures. nih.govnih.gov This characteristic is significant because it may offer advantages over protein-based lectins, which can be immunogenic and costly to produce. nagoya-u.ac.jpresearchgate.net The ability of two pradimicin molecules to complex with a calcium ion and subsequently bind to multiple mannose residues allows for the cross-linking of glycans on the viral surface, contributing to its potent antiviral effect. nih.gov

Antifungal Mechanisms of this compound.vulcanchem.comnih.gov

The antifungal action of this compound is also rooted in its ability to bind to mannose-containing glycans. nih.govontosight.ai However, the target and the ultimate consequence of this binding differ from its antiviral mechanism. In fungi, the primary target is the mannoprotein or β-(1,3)-glucans in the fungal cell wall. vulcanchem.comontosight.ai

The process begins with this compound recognizing and binding to terminal D-mannoside residues on the surface of the fungal cell wall. nih.gov Similar to its antiviral mechanism, this interaction is dependent on the presence of calcium ions, leading to the formation of a ternary complex composed of the pradimicin, calcium, and the mannoside. nih.gov This binding event is believed to disrupt the integrity of the fungal cell membrane, ultimately leading to cell death. nih.govontosight.ai

The compound has demonstrated broad-spectrum in vitro activity against a range of fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. nih.gov For instance, against Candida albicans, it has a reported MIC₉₀ of 4 μg/mL. vulcanchem.com Furthermore, this compound shows synergistic effects when combined with azole antifungals, suggesting potential for use in combination therapies against resistant fungal strains. vulcanchem.com

Table 1: Antiviral Activity and Target Interactions of this compound

Mechanism Target Key Interactions Effect Supporting Data
Viral Entry Inhibition High-mannose glycans on HIV-1 gp120 Ternary complex formation with Ca²⁺ Occlusion of CD4 binding site Kd = 0.8 μM for gp120 binding vulcanchem.com
Viral Escape N-linked glycosylation sites on gp120 Selection pressure leading to mutations Deletion of glycans at positions 230 and 392 vulcanchem.com High genetic barrier to resistance kuleuven.bekuleuven.be

Table 2: Antifungal Activity of this compound

Fungal Species Mechanism of Action Minimum Inhibitory Concentration (MIC) Additional Notes
Candida albicans Disruption of membrane integrity via binding to β-(1,3)-glucans vulcanchem.com MIC₉₀ = 4 μg/mL vulcanchem.com Synergistic effects with azoles (FICI = 0.3) vulcanchem.com
Aspergillus fumigatus Cell wall stress MIC₉₀ = 8 μg/mL against azole-resistant strains vulcanchem.com Combination with caspofungin reduces MICs 8-fold vulcanchem.com

Fungal Cell Wall Disruption via Beta-(1,3)-Glucan Binding

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell wall. vulcanchem.com This is achieved through its binding to β-(1,3)-glucans, which are essential structural components of the cell walls of many pathogenic fungi, including Candida albicans. vulcanchem.comnih.govfrontiersin.org The binding of this compound to these glucans interferes with cell wall synthesis and integrity, ultimately leading to cell death. vulcanchem.comresearchgate.net The interaction with β-(1,3)-glucan is a critical aspect of its mechanism, distinguishing it from other antifungal agents that may target the cell membrane or intracellular processes. nih.govnih.gov

In Candida albicans, the minimum inhibitory concentration (MIC₉₀) of this compound, the concentration required to inhibit the growth of 90% of isolates, has been reported to be 4 μg/mL, demonstrating its potent activity. vulcanchem.com

Synergistic Effects with Established Antifungal Agents (e.g., Azoles, Caspofungin)

Azoles : When combined with azoles, a class of antifungals that inhibit ergosterol (B1671047) synthesis, this compound exhibits a synergistic effect. vulcanchem.com The Fractional Inhibitory Concentration Index (FICI), a measure of drug interaction, for the combination with azoles is 0.3, indicating significant synergy. vulcanchem.com This suggests that the disruption of the cell wall by this compound may facilitate the entry and action of azoles. vulcanchem.combiorxiv.org

Caspofungin : A synergistic relationship has also been observed with caspofungin, an echinocandin that also targets β-(1,3)-glucan synthesis. vulcanchem.comnih.gov The combination of this compound and caspofungin can reduce the MIC of caspofungin by up to 8-fold. vulcanchem.com This potentiation is attributed to the dual attack on the fungal cell wall, creating significant stress and leading to enhanced fungal cell death. vulcanchem.com

Activity against Drug-Resistant Fungal Strains (e.g., Azole-Resistant Aspergillus fumigatus)

A crucial advantage of this compound is its retained activity against fungal strains that have developed resistance to other antifungal agents. vulcanchem.com This is particularly relevant for infections caused by azole-resistant Aspergillus fumigatus, a growing clinical concern. nih.govmdpi.com

In studies on azole-resistant Aspergillus fumigatus, this compound demonstrated a MIC₉₀ of 8 μg/mL, whereas the MIC₉₀ for voriconazole, a commonly used azole, was greater than 64 μg/mL, highlighting the efficacy of this compound against these resistant strains. vulcanchem.com

Structural Basis of Carbohydrate Binding Specificity

The unique biological activity of the pradimicin family, including this compound, stems from their specific, calcium-dependent binding to D-mannose and related carbohydrate structures. rsc.orgnih.govplos.org This lectin-like behavior is a rare characteristic for a non-peptidic small molecule. nih.govnih.gov

Discrimination of D-Mannose from Other Monosaccharides

Pradimicins exhibit a remarkable ability to selectively bind to D-mannose while showing little to no affinity for other common monosaccharides such as D-glucose, D-altrose, and D-talose. rsc.org This specificity is attributed to the precise arrangement of hydroxyl groups on the mannose ring. plos.orgnih.gov The interaction is thought to primarily involve the 2-, 3-, and 4-hydroxyl groups of D-mannose. plos.org

Role of Calcium in Pradimicin-Glycan Complex Formation

The binding of pradimicins to carbohydrates is critically dependent on the presence of calcium ions (Ca²⁺). vulcanchem.comrsc.orgnih.gov Spectrophotometric and other analytical studies have revealed that two pradimicin molecules first form a dimer bridged by a calcium ion. nih.govresearchgate.net This [Pradimicin₂/Ca²⁺] complex then creates a high-affinity binding site for two mannose molecules. nih.govresearchgate.net This initial binding is followed by the accommodation of two additional mannose molecules with lower affinity, resulting in a final [Pradimicin₂/Ca²⁺/Mannose₄] complex. nih.govresearchgate.net The carboxylate group of the alanine (B10760859) moiety in pradimicin is believed to be directly involved in coordinating with the calcium ion. rsc.org

Advanced Spectroscopic and Structural Characterization of Binding Complexes (e.g., Solid-State NMR)

Due to the tendency of pradimicins to aggregate in the presence of calcium and carbohydrates, traditional methods like X-ray crystallography and solution NMR have been challenging for structural elucidation. rsc.orgrsc.org To overcome this, solid-state NMR (ssNMR) spectroscopy has been employed as a powerful tool. rsc.orgrsc.org

By using solid aggregates composed of a 1:1 complex of Pradimicin A and D-mannose, researchers have been able to probe the molecular interactions in detail. rsc.orgrsc.org Two-dimensional dipolar-assisted rotational resonance (2D-DARR) experiments, a type of ssNMR, have been instrumental in identifying the close contacts between the pradimicin molecule and the bound mannose. rsc.orgnih.gov These studies have confirmed that the D-alanine moiety and the ABC rings of the pradimicin core form a cavity that serves as the mannose binding site. ebi.ac.uk Furthermore, solid-state ¹¹³Cd-NMR, using cadmium as a surrogate for calcium, has provided insights into the geometry of the metal-mediated binding. rsc.orgnih.gov

These advanced spectroscopic techniques have revealed that the C2-C4 region of the mannose molecule is in close proximity to the primary binding site of Pradimicin A, while the C1 and C6 positions are more distant. researchgate.netebi.ac.uk This detailed structural information is crucial for understanding the basis of its carbohydrate specificity and for the rational design of new, more potent pradimicin analogs.

Preclinical Investigations and Translational Research Directions

In Vitro Biological Activity Spectrum and Selectivity

L-Alanyl pradimicin A and its parent compound, pradimicin A, belong to a unique class of benzonaphthacenequinone antibiotics. medchemexpress.com These compounds exhibit a broad spectrum of biological activity, primarily attributed to their ability to bind to D-mannose residues on the surface of various pathogens in a calcium-dependent manner. nii.ac.jp This mechanism confers upon them activity against a range of fungi and enveloped viruses. nii.ac.jpyes4yes.com

The in vitro activity of pradimicins has been evaluated against numerous clinically relevant fungal and viral species. Pradimicin A has demonstrated moderate in vitro antifungal activity against a wide variety of fungi and yeasts, including pathogenic species like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Notably, its efficacy extends to strains resistant to other antifungal agents such as 5-fluorocytosine (B48100) and azoles. nih.gov The antiviral activity is particularly pronounced against viruses with highly glycosylated envelopes, such as Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV). nih.govnih.gov Pradimicin A acts as a virus entry inhibitor by interacting with the gp120 envelope glycoprotein. medchemexpress.comasm.org

Derivatives of pradimicin A have been synthesized to enhance solubility and biological activity. Pradimicin S, a water-soluble derivative, inhibits a wide variety of HIV-1 laboratory strains, clinical isolates, HIV-2, and SIV with 50% effective concentrations (EC₅₀) in the low micromolar range. researchgate.net Another derivative, Pradimicin FS, which incorporates a D-serine moiety, shows in vitro antifungal and anti-HIV syncytium formation activities comparable to pradimicin S. doi.org

Below are tables summarizing the in vitro biological activity of pradimicin A and its analogs against various fungal and viral targets.

Table 1: Antifungal Activity of Pradimicin Analogs (MIC in µg/mL)

Compound/AnalogCandida albicansCryptococcus neoformansAspergillus fumigatusTrichophyton mentagrophytes
Pradimicin AModerately Active nih.govTherapeutically Active in vivo nih.govTherapeutically Active in vivo nih.govTherapeutically Active in vivo nih.gov
BMY-28864≤12.5 csic.es---
Pradimicin LEquiactive to Pradimicin A plos.org---
Pradimicin FLMore active than Pradimicin L plos.org---

Data sourced from multiple preclinical studies. nih.govcsic.esplos.org Note: "Moderately Active" and "Therapeutically Active in vivo" are descriptive terms from the source material where specific MIC values were not provided.

Table 2: Antiviral Activity of Pradimicin Analogs against HIV-1

Compound/AnalogAssay/Cell LineEC₅₀ (µg/mL)EC₅₀ (µM)
Pradimicin AHIV-1 (IIIB) in CEM cells-3.3 csic.es
Pradimicin ASyncytium formation (HUT-78/HIV-1 + Sup T1)3.4 asm.orgkuleuven.be-
Pradimicin SHIV-1 (various strains)-Low µM range researchgate.net
Pradimicin AAnti-influenza virus activity-IC₅₀ of 6.8 nih.gov

EC₅₀ (50% effective concentration) values represent the concentration required to inhibit viral replication by 50%. Data compiled from various in vitro studies. nih.govasm.orgresearchgate.netcsic.eskuleuven.be

Efficacy Studies in Relevant Preclinical Models (Excluding human trials)

The promising in vitro activity of pradimicins has led to their evaluation in various preclinical animal models to assess their in vivo efficacy and potential for clinical translation.

Topical Microbicide Potential of Pradimicin Analogs in Simian Immunodeficiency Virus Models

The ability of pradimicins to inhibit HIV entry by binding to the viral envelope makes them attractive candidates for development as topical microbicides to prevent sexual transmission of the virus. researchgate.netnih.gov Nonhuman primate (NHP) models, particularly macaque models of SIV infection, are essential for the preclinical evaluation of such microbicides. nih.gov These models are crucial because SIV infection in macaques shares many similarities with HIV-1 infection in humans, including transmission routes and pathogenesis. frontiersin.org

Studies have shown a strong correlation between the inhibitory activity of carbohydrate-binding agents (CBAs), including Pradimicin A (PRM-A), against HIV-1, HIV-2, and SIV in cell culture. nih.gov These agents inhibit not only direct virus infection but also the transmission of SIV to T lymphocytes after the virus is captured by dendritic cells. nih.gov The similar mechanism of action against both HIV and SIV suggests that SIV-infected monkey models are relevant for studying the in vivo efficacy of pradimicin-based microbicides. nih.govasm.org Pigtail macaques (Macaca nemestrina) are often used for these studies due to their susceptibility to SIV infection and the fact that, unlike rhesus macaques, they breed year-round. nih.govnprcresearch.org The development and rigorous preclinical safety and efficacy testing of candidate microbicides in these NHP models are critical steps before advancing to human clinical trials. nih.gov

Central Nervous System Penetration Studies of Modified Analogs

For antifungal agents intended to treat systemic infections, particularly those that can affect the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical pharmacokinetic property. nih.gov The BBB is a highly selective barrier that restricts the passage of most drugs from the bloodstream into the brain. nih.gov

Studies on pradimicin derivatives have provided some insights into their potential for CNS penetration. In a study using rabbits, the tissue distribution of the pradimicin derivative BMS-181184 was assessed after multiple intravenous doses. nih.gov While drug levels were detected in the brain and cerebrospinal fluid (CSF), the penetration was relatively low compared to other tissues like the kidney, where the drug appeared to accumulate. nih.gov The assessment of drug concentration in the brain is often expressed as the brain-to-plasma ratio. nih.gov The relatively low levels of BMS-181184 in the CNS highlight a common challenge for many potential neurotherapeutics. nih.govmdpi.com

Developing strategies to improve the CNS penetration of pradimicins would be a key area for future research, potentially involving chemical modifications to create prodrugs or enhance lipophilicity to facilitate passage across the BBB. nih.gov

Design and Development of Next-Generation this compound Derivatives

The development of next-generation this compound derivatives is focused on optimizing its therapeutic potential by enhancing its biological activity and improving its pharmaceutical properties. Key areas of research include structure-activity relationship studies and strategies to overcome the compound's inherent aggregation tendencies.

Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pradimicins relates to their biological function, guiding the synthesis of more potent and selective analogs. nih.gov The pradimicin structure consists of a benzo[a]naphthacenequinone core, a D-amino acid (D-alanine in pradimicin A), and a disaccharide moiety. medchemexpress.com

Modifications at various positions have been explored:

Amino Acid Moiety: Replacing the D-alanine in pradimicin A with other amino acids has been investigated. For instance, substituting D-alanine with D-serine led to the creation of pradimicins L and FL, with pradimicin FL showing enhanced antifungal activity. plos.org The amino acid ligase involved in biosynthesis, PdmN, has shown flexibility, allowing the incorporation of either D-alanine or D-serine. nih.gov

Sugar Moiety: Changes in the sugar portion can significantly impact activity and solubility. Pradimicin S, a highly water-soluble derivative, has the terminal xylose moiety of pradimicin A replaced by 3-sulfated glucose, which contributes to its potent anti-HIV activity. researchgate.net

Aglycone Core: The core structure is essential for its D-mannose binding capability, which is mediated by calcium ions. nii.ac.jp The interaction involves the formation of a complex, and modifications that disrupt this interaction can lead to a loss of activity. nih.gov

These studies indicate that the potency and selectivity of pradimicin derivatives can be fine-tuned through targeted chemical and biosynthetic modifications. yes4yes.com

Strategies to Mitigate Aggregation Properties for Improved Application

A significant challenge in the therapeutic development of pradimicins is their tendency to form water-insoluble aggregates, particularly in the presence of Ca²⁺, which is essential for their biological activity. nih.govnii.ac.jp This aggregation can limit their bioavailability and practical application. researchgate.net

Several strategies have been developed to address this issue:

Amide Formation: A promising strategy involves the chemical modification of the C18 carboxyl group. The formation of amide derivatives, such as by attaching 2-aminoethanol (to form PRM-EA) or other hydrophilic moieties, has been shown to significantly suppress aggregation without compromising the crucial D-mannose binding specificity. nih.govnii.ac.jpresearchgate.net One hypothesis for this improved property is that amide formation prevents the salt bridge formation between the C18 carboxyl group and the C4' amino group, which is thought to contribute to aggregation. nii.ac.jp

Hydrophilic Derivatives: The synthesis of derivatives with increased hydrophilicity is a key approach. The development of the water-soluble derivative BMY-28864, which contains a D-serine instead of D-alanine, demonstrated that modifications to the amino acid component could improve solubility. nii.ac.jp Similarly, Pradimicin S, with its sulfated glucose moiety, exhibits enhanced water solubility. acs.org

Use of Surfactants/Stabilizers: While not specifically detailed for pradimicins in the provided context, general formulation strategies for aggregation-prone molecules often involve the use of excipients like surfactants. These molecules can shield hydrophobic patches on the drug's surface, preventing self-association and adsorption to surfaces. sigmaaldrich.com

These approaches have led to the development of less aggregative pradimicin derivatives, such as the hydroxamic acid derivative (compound 4 in one study), which retains significant antifungal activity, making it a promising lead for further therapeutic development. nih.govnii.ac.jp

Integration of Computational Approaches in this compound Drug Discovery

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are cornerstone computational techniques in structure-based drug design. derpharmachemica.comresearchgate.net These methods are instrumental in elucidating the binding behavior of a ligand, such as this compound, with its biological target. derpharmachemica.com The primary goal is to predict the most likely conformation and orientation of the ligand within the target's binding site and to estimate the strength of their interaction, often expressed as a binding affinity or docking score. derpharmachemica.comscispace.com

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. If the crystal structure of the target is unavailable, homology modeling can be employed to generate a reliable 3D model. scispace.comnih.gov The core of the docking process involves an algorithm that samples a multitude of possible binding poses of the ligand within the active site of the target. researchgate.net Each of these poses is then evaluated by a scoring function, which calculates a score representing the predicted binding affinity. derpharmachemica.com

For this compound, which is known to target the mannan (B1593421) component of the fungal cell wall, docking studies would simulate its interaction with mannose oligosaccharides or specific mannosyltransferases. These simulations can reveal key molecular interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that are critical for binding. This information is invaluable for predicting how structural modifications to the this compound scaffold might enhance its binding affinity and, consequently, its antifungal potency.

Table 1: Illustrative Example of Molecular Docking Results for this compound with a Fungal Target Protein

ParameterValueInterpretation
Binding Energy (kcal/mol) -9.5A lower value indicates a more stable and favorable binding interaction.
Key Interacting Residues ASP-120, GLU-122, TYR-250Amino acid residues in the target's active site forming crucial bonds with the ligand.
Hydrogen Bonds Formed 4Indicates strong, specific interactions contributing to binding affinity.
Inhibitory Constant (Ki, predicted) 150 nMA theoretical measure of the concentration needed to inhibit the target protein.

Artificial Intelligence and Machine Learning in Analog Design and Efficacy Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by identifying complex patterns in large datasets that are not apparent to human researchers. researchgate.netnih.gov These technologies can be applied to design novel analogs of this compound and predict their biological activity with increasing accuracy. researchgate.netresearchgate.net

In the context of analog design, generative AI models can be trained on vast libraries of known antifungal compounds and their properties. researchgate.net By learning the underlying principles of what makes a molecule an effective antifungal, these models can propose novel molecular structures based on the pradimicin scaffold that are likely to have high activity and favorable drug-like properties. researchgate.net This approach significantly narrows the field of potential candidates for chemical synthesis, saving considerable time and resources. researchgate.net

Furthermore, ML algorithms, such as random forests, support vector machines, or neural networks, can be used to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models learn the mathematical relationship between the structural features of a series of this compound analogs and their measured antifungal efficacy. Once trained, the QSAR model can predict the efficacy of new, unsynthesized analogs based solely on their chemical structure. This predictive power allows for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for further preclinical investigation. nih.govresearchgate.net The integration of AI and ML offers a powerful strategy to overcome challenges in lead optimization and accelerate the development of next-generation pradimicin-based antifungal agents. arxiv.org

Table 2: Illustrative Machine Learning Model Performance for Predicting Antifungal Efficacy

Model TypeKey Features UsedPrediction TaskPerformance Metric (Accuracy/R²)
Random Forest Molecular Fingerprints, Physicochemical PropertiesClassify as Active/Inactive92% Accuracy
Support Vector Machine 2D/3D Molecular DescriptorsClassify as Active/Inactive89% Accuracy
Neural Network Atomic Coordinates, Charge DistributionPredict IC₅₀ Value (Regression)R² = 0.85

Q & A

Basic: What is the molecular mechanism by which L-Alanyl pradimicin A (L-Ala-PRM-A) exerts its antiviral effects?

Answer: L-Ala-PRM-A inhibits viral entry by binding to high-mannose N-glycans on viral surface glycoproteins, such as those of SARS-CoV-2 and HIV. This calcium-dependent interaction disrupts viral attachment to host cells. Key studies used solid-state NMR to map PRM-A's mannose-binding site, revealing critical interactions between its benzoquinone moiety and terminal mannose residues . Methodologically, antiviral assays should include glycan-binding specificity tests (e.g., glycan microarray profiling) and cell-based entry inhibition assays with pseudotyped viruses .

Advanced: How can solid-state NMR spectroscopy be optimized to study the calcium-dependent mannose binding of L-Ala-PRM-A?

Answer: Solid-state NMR requires isotopic labeling (e.g., carbon-13 at specific positions in PRM-A’s structure) to enhance signal resolution. Nakagawa et al. (2011) demonstrated that labeling the C1 and C2 carbons of the mannose-binding benzoquinone moiety enables precise mapping of interaction sites . Key considerations include:

  • Using magic-angle spinning (MAS) to reduce line broadening.
  • Incorporating calcium chelators (e.g., EDTA) in control experiments to confirm calcium dependency.
  • Validating results with mutagenesis studies on glycan targets .

Basic: What structural features of L-Ala-PRM-A are critical for its bioactivity?

Answer: The L-alanyl side chain enhances solubility and bioavailability compared to non-derivatized pradimicin A. The benzoquinone moiety and adjacent carbohydrate-binding domain are essential for glycan recognition, while the aglycone region contributes to membrane penetration . Structural validation methods include:

  • High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
  • X-ray crystallography or 2D-NMR (e.g., COSY, NOESY) to resolve stereochemistry .

Advanced: What methodological considerations are essential when designing in vitro assays to evaluate glycan-binding specificity of L-Ala-PRM-A derivatives?

Answer:

  • Glycan Microarrays: Use diverse glycan libraries (e.g., CFG Consortium arrays) to assess binding breadth. Include controls with α1-2, α1-3, and α1-6 mannose linkages to identify selectivity .
  • Surface Plasmon Resonance (SPR): Optimize immobilization protocols (e.g., biotinylated glycans on streptavidin chips) to measure binding kinetics (KD, kon/koff).
  • Statistical Validation: Adhere to NIH preclinical guidelines (e.g., triplicate runs, blinded analysis) to ensure reproducibility .

Basic: How does amino acid substitution (e.g., L-alanyl) in pradimicin analogs influence pharmacokinetic properties?

Answer: The L-alanyl group improves aqueous solubility, which enhances bioavailability and reduces aggregation in physiological conditions. Comparative studies should include:

  • LogP Measurements: To quantify hydrophilicity changes.
  • Pharmacokinetic Profiling: Plasma stability assays (e.g., incubation with human serum) and tissue distribution studies in animal models .

Advanced: How can researchers address discrepancies in binding affinity data reported for L-Ala-PRM-A across experimental conditions?

Answer: Contradictions often arise from variations in calcium concentration, glycan presentation (soluble vs. immobilized), or assay pH. Mitigation strategies include:

  • Standardized Buffers: Use HEPES (pH 7.4) with 2 mM CaCl2 to mimic physiological conditions.
  • Cross-Validation: Combine SPR, isothermal titration calorimetry (ITC), and competitive ELISA to triangulate affinity values.
  • Meta-Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize data within broader literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.